

Application Note: Recrystallization of **2,2'-Dinitrobiphenyl** from Ethanol

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Compound of Interest

Compound Name: 2,2'-Dinitrobiphenyl

Cat. No.: B165474

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Introduction

2,2'-Dinitrobiphenyl is a key intermediate in the synthesis of various organic compounds, including carbazoles and other heterocyclic systems. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of **2,2'-Dinitrobiphenyl** using ethanol as the solvent. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science to obtain high-purity **2,2'-Dinitrobiphenyl**.

Principle of Recrystallization

The principle behind this protocol is the differential solubility of **2,2'-Dinitrobiphenyl** in ethanol at different temperatures. The compound is sparingly soluble in cold ethanol but exhibits significantly higher solubility in hot ethanol.^[1] This property allows for the dissolution of the impure solid in a minimum amount of hot ethanol. As the solution cools, the solubility of **2,2'-Dinitrobiphenyl** decreases, leading to the formation of purified crystals. Soluble impurities, on the other hand, remain in the mother liquor. Insoluble impurities can be removed by hot filtration.

Materials and Equipment

- Crude **2,2'-Dinitrobiphenyl**

- Ethanol (95% or absolute)
- Activated Carbon (e.g., Norit)
- Erlenmeyer flasks
- Heating mantle or hot plate with a water bath
- Buchner funnel and filter flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath
- Drying oven or vacuum desiccator

Safety Precautions

- **2,2'-Dinitrobiphenyl** is an irritant and may cause skin, eye, and respiratory irritation.^{[1][2]}
- Handle the compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[2]
- Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.
- Use a heating mantle or a steam bath for heating ethanol; avoid direct heating with a hot plate to prevent fire hazards.

Experimental Protocol for Recrystallization of 2,2'-Dinitrobiphenyl

This protocol is optimized for the purification of approximately 10 grams of crude **2,2'-Dinitrobiphenyl**. Adjust the solvent volume proportionally for different quantities of the starting material.

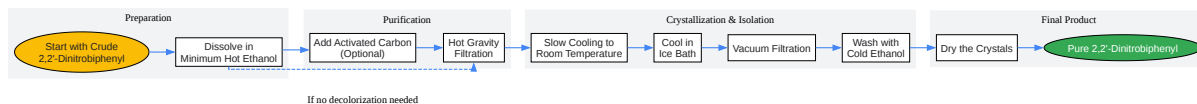
1. Dissolution: a. Place 10 g of crude **2,2'-Dinitrobiphenyl** into a 500 mL Erlenmeyer flask. b. Add approximately 200 mL of ethanol to the flask. A general guideline is to use 2 liters of ethanol per 100 g of the compound.[3] c. Gently heat the mixture to boiling using a heating mantle or a water bath while stirring with a glass rod to facilitate dissolution. Add more ethanol in small portions if the solid does not dissolve completely at the boiling point. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (approximately 0.1-0.2 g) to the hot solution to adsorb colored impurities.[3] c. Reheat the solution to boiling for a few minutes.
3. Hot Filtration: a. If activated carbon was added or if insoluble impurities are present, perform a hot gravity filtration. b. Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring hot ethanol through it. This prevents premature crystallization in the funnel. c. Quickly pour the hot solution through the fluted filter paper into the preheated flask.
4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities. c. Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.
6. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) until a constant weight is achieved, or in a vacuum desiccator.

7. Characterization: a. Determine the melting point of the recrystallized **2,2'-Dinitrophenyl**. The literature melting point is in the range of 123.5-126 °C.[2][4] b. Calculate the percent recovery of the purified product.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄	[1]
Molecular Weight	244.20 g/mol	[1]
Appearance	White to light yellow crystalline powder	[3][5]
Melting Point (literature)	123.5-126 °C	[2][4]
Solubility in Ethanol	Soluble in hot, sparingly soluble in cold	[1]
Recommended Solvent Ratio	20 mL of ethanol per 1 g of compound	[3]

Experimental Workflow Diagram



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Caption: Workflow for the recrystallization of **2,2'-Dinitrophenyl** from ethanol.

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